1-(2,5-dimethylbenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the core dihydropyridine structure. This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(2,5-DIMETHYLPHENYL)METHYL]-N-(4-METHOXYPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
2-Methoxyphenyl isocyanate: Known for its chemoselective nature and use in amine protection/deprotection sequences.
Pinacol boronic esters: Valuable building blocks in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Properties
Molecular Formula |
C22H22N2O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-15-6-7-16(2)17(13-15)14-24-12-4-5-20(22(24)26)21(25)23-18-8-10-19(27-3)11-9-18/h4-13H,14H2,1-3H3,(H,23,25) |
InChI Key |
QWMSOXWDDXCZLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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